2-Methanesulfinylpropan-1-amine
Overview
Description
2-Methanesulfinylpropan-1-amine is an organic compound with the molecular formula C4H11NOS. It is also known by its IUPAC name, 2-(methylsulfinyl)propylamine. This compound is characterized by the presence of a sulfinyl group attached to a propylamine backbone. It has a molecular weight of 121.2 g/mol and is typically found in a liquid state at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methanesulfinylpropan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-chloropropane with methylsulfinylamine under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or amides. This process typically employs catalysts such as platinum or palladium to facilitate the reduction of nitriles or amides to the corresponding amines .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-Methanesulfonylpropan-1-amine.
Reduction: 2-Methylsulfanylpropan-1-amine.
Substitution: Various secondary and tertiary amines depending on the alkyl halide used
Scientific Research Applications
2-Methanesulfinylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various materials .
Mechanism of Action
The mechanism of action of 2-Methanesulfinylpropan-1-amine involves its interaction with specific molecular targets. The sulfinyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amine group can participate in nucleophilic attacks, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanylpropan-1-amine: Similar structure but with a sulfide group instead of a sulfinyl group.
2-Methanesulfonylpropan-1-amine: Contains a sulfonyl group instead of a sulfinyl group.
2-Aminopropane: Lacks the sulfinyl group, making it less reactive in certain chemical reactions
Uniqueness
2-Methanesulfinylpropan-1-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties. This group enhances the compound’s ability to participate in oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methylsulfinylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(3-5)7(2)6/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFSJAEHAWYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-24-9 | |
Record name | 2-methanesulfinylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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